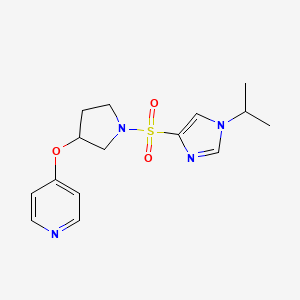
N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H18FN3O2S and its molecular weight is 371.43. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Modeling
The synthesis and molecular modeling of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, a related class, have been studied for their anticancer activity. This research involved the heterocyclization of precursors N-aryl-2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetamides with phenacyl chloride reagents. The compounds were characterized using DFT calculations, and their cytotoxic activities were evaluated against four different cancer cell lines, showing promising results against breast cancer (Abu-Melha, 2021).
Anticancer and Anti-inflammatory Activities
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide, showing significant anti-inflammatory activity. This synthesis process involves reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides (Sunder & Maleraju, 2013).
PET Tracers for Imaging
Research on carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives aimed to create new potential PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives were synthesized with high radiochemical yields and purity, showcasing their potential in medical imaging applications (Gao, Wang, & Zheng, 2016).
Antioxidant and Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, for their potential as novel antipsychotic agents, indicates another area of application. These compounds exhibited antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, suggesting a new pathway for antipsychotic drug development (Wise et al., 1987).
Anticancer Agents
N-(5-Methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and studied for their anticancer activity, highlighting the potential of these compounds in anticancer treatments. These compounds showed high selectivity and significant apoptosis percentages against cancer cell lines, underscoring the importance of thiazole derivatives in cancer research (Evren et al., 2019).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. For “N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide”, it’s important to note that this product is intended for research use only, not for human or veterinary use. A similar compound, “N-(3-Fluorophenyl)acetamide”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-23-17(13-6-8-16(25-2)9-7-13)11-21-19(23)26-12-18(24)22-15-5-3-4-14(20)10-15/h3-11H,12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFJBDKGSMHQFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(5,6-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}propanoic acid](/img/structure/B2403130.png)

![ethyl 4-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2403134.png)
![N-(4-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B2403136.png)






![2-[(4-Sulfamoylphenyl)amino]acetic acid](/img/structure/B2403147.png)

